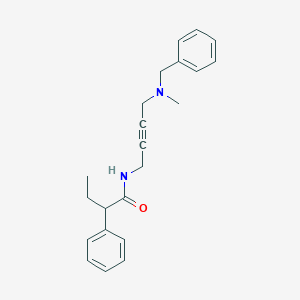![molecular formula C18H19F2N3O4S2 B2833111 N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1206984-88-4](/img/structure/B2833111.png)
N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a useful research compound. Its molecular formula is C18H19F2N3O4S2 and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds with structures similar to N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide showcases a broad range of chemical reactions and properties. For instance, the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate demonstrates the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite by sodium malonate in toluene, highlighting the chemical flexibility and potential for further modification of such spiro compounds (Kuroyan, Pogosyan, & Grigoryan, 1991). Similarly, the preparation of diazaspiro decane derivatives discusses the relationship between molecular and crystal structure, emphasizing the influence of substituents on supramolecular arrangements (Graus et al., 2010).
Antiviral and Anticonvulsant Activity
Research into N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives reveals promising antiviral properties, especially against influenza viruses. A microwave-assisted synthesis approach yielded compounds with significant inhibitory effects on influenza A and B viruses, suggesting potential applications in antiviral therapy (Göktaş et al., 2012). Additionally, certain diazaspiro[4.5]decane derivatives have been reported to exhibit anticonvulsant potential, indicating their possible use in treating seizure disorders (Aboul-Enein et al., 2014).
Anticancer and Antidiabetic Applications
A novel series of spirothiazolidines analogs has been developed with significant anticancer and antidiabetic activities. These compounds, derived from 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, showed high anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as potent inhibition of alpha-amylase and alpha-glucosidase, suggesting their potential as therapeutic agents (Flefel et al., 2019).
Antimicrobial Activity
The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has resulted in compounds with potential antibacterial and antifungal activities. This research highlights the antimicrobial potential of sulfur-containing heterocycles, paving the way for new antimicrobial agents (Sowmya et al., 2018).
properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S2/c19-13-3-1-4-14(20)16(13)21-17(24)22-8-6-18(7-9-22)23(10-11-27-18)29(25,26)15-5-2-12-28-15/h1-5,12H,6-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAFQIFGVFFGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2833028.png)


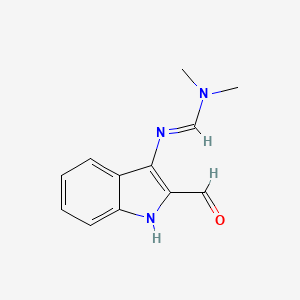



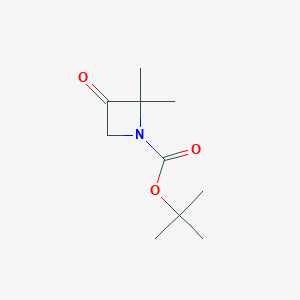
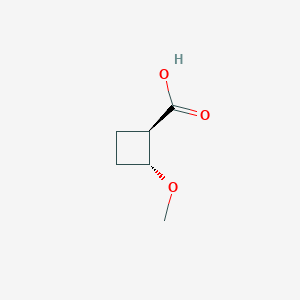
![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)
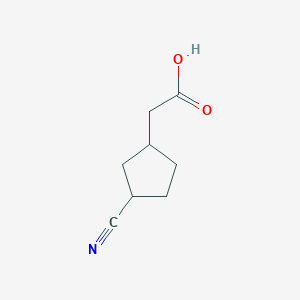
![Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2833047.png)
